1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarin derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methyl-7-hydroxycoumarin and 4-(bromomethyl)benzoic acid.
Formation of Intermediate: The 4-methyl-7-hydroxycoumarin is reacted with 4-(bromomethyl)benzoic acid in the presence of a base such as potassium carbonate in a solvent like dimethylformamide to form an intermediate compound.
Carbamoylation: The intermediate is then subjected to carbamoylation using a reagent like isocyanate to introduce the carbamoylamino group.
Final Product: The final step involves the esterification of the intermediate with 1-oxopropan-2-yl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antioxidant agent.
Biological Research: It is used in studies investigating the biological activities of coumarin derivatives, including their effects on bacterial and fungal strains.
Industrial Applications: The compound’s antioxidant properties make it a candidate for use in the formulation of pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with biological targets such as enzymes and receptors. The compound’s coumarin moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial replication . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxycoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial and antioxidant activities.
4-(bromomethyl)benzoic acid: Another precursor, used in the formation of the intermediate compound.
Coumarin derivatives: A broad class of compounds with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Uniqueness
1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities
Properties
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-12-9-19(25)31-18-10-16(7-8-17(12)18)29-11-14-3-5-15(6-4-14)21(27)30-13(2)20(26)24-22(23)28/h3-10,13H,11H2,1-2H3,(H3,23,24,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLNWBYZIAQDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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